

Fmoc-D-Ethionine: Technical Specifications & Application Guide

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Compound of Interest

Compound Name: *Fmoc-d-2-amino-4-(ethylthio)butyric acid*

CAS No.: 1374669-68-7

Cat. No.: B1390330

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Executive Summary

Fmoc-D-Ethionine (N- α -(9-Fluorenylmethoxycarbonyl)-D-ethionine) is a specialized non-proteinogenic amino acid derivative used primarily in the synthesis of protease-resistant peptidomimetics and structural probes.[1] As the ethyl analog of Fmoc-D-Methionine, it introduces a bulky ethyl-thioether side chain that can modulate hydrophobic interactions and alter the metabolic stability of peptide therapeutics. This guide provides the definitive physicochemical data, synthesis protocols, and handling requirements for integrating Fmoc-D-Ethionine into solid-phase peptide synthesis (SPPS) workflows.

Core Technical Specifications

The following data establishes the chemical identity and physical parameters necessary for accurate stoichiometric calculations and regulatory documentation.

Parameter	Specification
Chemical Name	N- α -(9-Fluorenylmethoxycarbonyl)-D-ethionine
Common Abbreviation	Fmoc-D-Eth-OH
CAS Number	1374669-68-7 (Fmoc-derivative); 535-32-0 (Free acid parent)
Molecular Formula	
Molecular Weight	385.48 g/mol
Chiral Configuration	D-Isomer (R-configuration at -carbon)
Appearance	White to off-white crystalline powder
Solubility	Soluble in DMF, DMSO, NMP; sparingly soluble in water
Purity Standard	98.0% (HPLC), 99% Enantiomeric Excess (ee)

Chemical Architecture

Fmoc-D-Ethionine retains the core backbone of methionine but substitutes the S-methyl group with an S-ethyl group. This modification increases the side-chain volume and lipophilicity, which is critical for scanning structure-activity relationships (SAR) in receptor-ligand studies.

Structural Diagram (DOT Visualization):

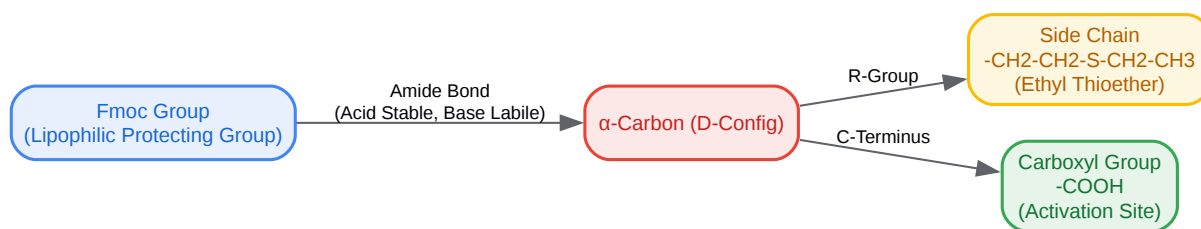


Figure 1: Functional Architecture of Fmoc-D-Ethionine

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Applications in Drug Discovery[6][7] Peptidomimetics & Stability

The incorporation of D-amino acids like Fmoc-D-Ethionine is a standard strategy to induce resistance against endogenous proteases. The "D" configuration disrupts the stereochemical recognition required by proteolytic enzymes (e.g., trypsin, chymotrypsin), significantly extending the plasma half-life of peptide drugs.

Methionine Antimetabolite Probes

Ethionine is a structural antagonist of methionine. In biological systems, it can interfere with methylation pathways (S-adenosylmethionine cycle). In peptide chemistry, the ethyl group serves as a "bulky" probe to test the steric tolerance of binding pockets that normally accommodate methionine.

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

Warning: Ethionine derivatives are potential carcinogens and antimetabolites. All handling must occur in a fume hood with appropriate PPE (double nitrile gloves, safety goggles).

Coupling Protocol (Fmoc Chemistry)

Fmoc-D-Ethionine behaves similarly to Fmoc-Methionine but requires precautions against oxidation of the thioether sulfur.

Reagents:

- Activator: HATU or DIC/Oxyma (Preferred for lower racemization risk).
- Base: DIPEA (Diisopropylethylamine) or Collidine.
- Solvent: DMF (Dimethylformamide).[\[2\]](#)

Step-by-Step Workflow:

- Resin Preparation: Swell resin (e.g., Wang or Rink Amide) in DMF for 30 minutes.
- Deprotection: Remove N-terminal Fmoc of the previous amino acid using 20% Piperidine in DMF (min). Wash resin with DMF.
- Activation:
 - Dissolve Fmoc-D-Ethionine (3.0 eq relative to resin loading) in DMF.
 - Add HATU (2.9 eq) and DIPEA (6.0 eq).
 - Note: Pre-activation time should be kept short (< 2 min) to minimize racemization.
- Coupling: Add the activated solution to the resin. Shake at room temperature for 45–60 minutes.
- Monitoring: Perform a Kaiser test (qualitative) or Chloranil test (if coupling to a secondary amine). The test should be negative (no color).
- Washing: Drain and wash resin with DMF.

Prevention of S-Oxidation

The thioether side chain is susceptible to oxidation to sulfoxide (

) or sulfone (

) during synthesis and cleavage.

- Avoid: Strong oxidizers in the synthesis workflow.
- Cleavage Cocktail: Use a scavenger-rich cocktail during final TFA cleavage.
 - Recommended Mix: TFA / TIS /
/ EDT (Ethanedithiol) (94:1:2.5:2.5).
 - Role of EDT: Acts as a specific scavenger to protect the sulfur atom from tert-butyl cations and oxidation.

SPPS Logic Flow (DOT Visualization):

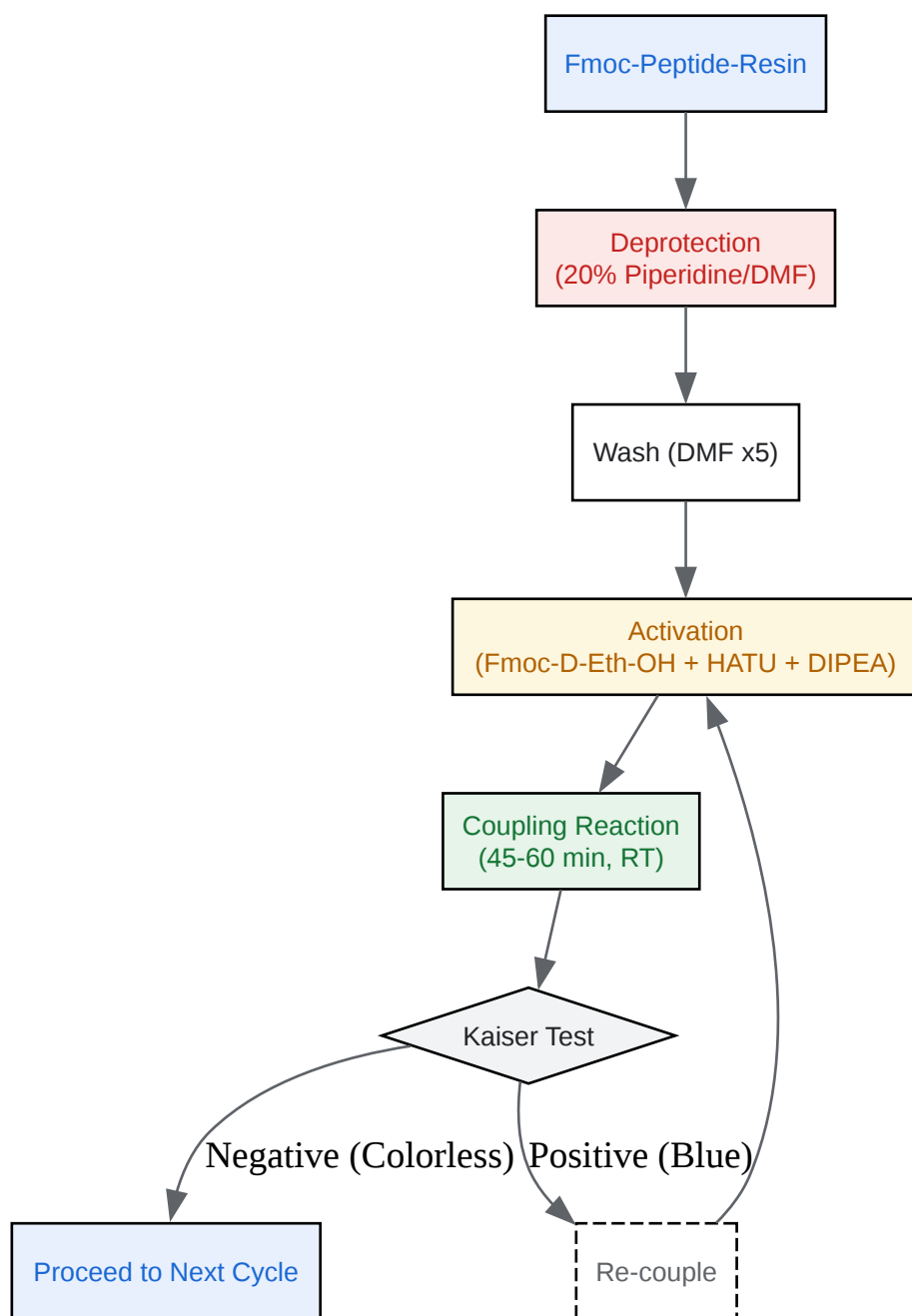


Figure 2: SPPS Cycle for Fmoc-D-Ethionine Incorporation

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Storage and Stability

- Temperature: Store at

to

(desiccated). Long-term storage at

is recommended to prevent slow hydrolysis or oxidation.

- Atmosphere: Store under inert gas (Argon or Nitrogen) if possible to minimize S-oxidation.
- Shelf Life: 24 months if stored correctly in a sealed container.

References

- Isidro-Llobet, A., et al. (2009).[2][3] Amino Acid-Protecting Groups. *Chemical Reviews*, 109(6), 2455–2504. (Contextual grounding for Fmoc stability).

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